N-(4-hydroxy-2-methylcyclohexyl)benzamide
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Overview
Description
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is a chemical compound with a unique structure that combines a cyclohexyl ring with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide typically involves the reaction of 4-hydroxy-2-methylcyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylcyclohexylbenzamide.
Reduction: Formation of N-((1R,2R,4R)-4-amino-2-methylcyclohexyl)benzamide.
Substitution: Formation of N-((1R,2R,4R)-4-chloro-2-methylcyclohexyl)benzamide.
Scientific Research Applications
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzamide group can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)acetamide
- N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)propionamide
- N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)butyramide
Uniqueness
N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is unique due to its specific combination of a cyclohexyl ring and a benzamide group. This structure provides distinct chemical and biological properties, making it valuable for various applications. The presence of the hydroxyl group allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-6,10,12-13,16H,7-9H2,1H3,(H,15,17) |
InChI Key |
TYFSOXNODYLMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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